molecular formula C6H12O6 B12395907 D-Mannose-18O2

D-Mannose-18O2

Cat. No.: B12395907
M. Wt: 184.16 g/mol
InChI Key: GZCGUPFRVQAUEE-GDALOXOSSA-N
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Description

D-Mannose-18O₂ is an isotopically labeled derivative of D-mannose, where two oxygen atoms are replaced with the stable isotope oxygen-18 (¹⁸O). This modification is critical for tracer studies in metabolic pathways, nuclear magnetic resonance (NMR) spectroscopy, and isotopic labeling experiments to track biochemical processes .

Properties

Molecular Formula

C6H12O6

Molecular Weight

184.16 g/mol

IUPAC Name

(2S,3S,4R,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i11+2,12+2

InChI Key

GZCGUPFRVQAUEE-GDALOXOSSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)[18OH])[18OH])O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Isotopic Exchange Reactions in Aqueous Media

$$^{16}\text{O}/^{18}\text{O}$$ Exchange via Acid-Catalyzed Hydrolysis

The most common method for introducing $$^{18}\text{O}$$ into carbohydrates involves acid-catalyzed hydrolysis in $$ \text{H}_2^{18}\text{O} $$. For D-mannose, this process targets oxygen atoms in hydroxyl (-OH) and carbonyl (C=O) groups. Key steps include:

  • Reaction Conditions : Dissolving D-mannose in $$ \text{H}_2^{18}\text{O} $$ (97–99% isotopic purity) at 95°C for 24–48 hours under acidic catalysis (e.g., 0.1 M HCl).
  • Mechanism : Protonation of hydroxyl groups facilitates nucleophilic substitution, replacing $$^{16}\text{O}$$ with $$^{18}\text{O}$$. For carbonyl groups, keto-enol tautomerism enables isotopic exchange.
  • Outcomes :
    • Positional Specificity : Exchange occurs preferentially at C3 and C4 hydroxyl groups due to steric accessibility.
    • Yield : ~60–70% incorporation efficiency for two $$^{18}\text{O}$$ atoms after 48 hours.
    • Purity : Requires subsequent purification via high-performance liquid chromatography (HPLC) using ZIC-cHILIC columns (Merck Millipore) to separate labeled and unlabeled species.
Table 1: Isotopic Exchange Parameters for D-Mannose-$$^{18}\text{O}_2$$
Parameter Value/Range
Temperature 95°C
Reaction Time 24–48 hours
$$ \text{H}_2^{18}\text{O} $$ Purity ≥97%
Catalyst 0.1 M HCl
Incorporation Efficiency 60–70% (two $$^{18}\text{O}$$)

Enzymatic Synthesis Using $$^{18}\text{O}_2$$ Gas

Oxidase-Catalyzed Oxidation of D-Mannitol

A patent by CN115896206A describes an enzymatic route for D-mannose synthesis from D-mannitol, adaptable for isotopic labeling:

  • Enzyme System : Recombinant oxidase (e.g., Gluconobacter oxydans mannitol dehydrogenase) or engineered mutants.
  • Procedure :
    • Substrate Preparation : D-mannitol dissolved in phosphate buffer (pH 7.0).
    • Isotopic Incorporation : Reaction chamber purged with $$^{18}\text{O}2$$ gas (Sigma-Aldrich) to replace atmospheric $$^{16}\text{O}2$$.
    • Catalysis : Enzyme oxidizes D-mannitol to D-mannose, incorporating $$^{18}\text{O}$$ at the C2 and C3 positions via water-mediated proton transfer.
  • Advantages :
    • Specific Labeling : Directed incorporation at enzymatically active sites reduces byproducts.
    • Conversion Rate : >95% molar conversion of D-mannitol to D-mannose-$$^{18}\text{O}_2$$ .

Glucose Oxidase-Mediated $$^{18}\text{O}$$ Transfer

Adapting methods from H$$2^{18}\text{O}2$$ synthesis, glucose oxidase (GOx) can generate $$^{18}\text{O}$$-labeled intermediates:

  • Reaction Setup :
    • β-D-glucose + $$^{18}\text{O}2$$ → D-glucono-δ-lactone + H$$2^{18}\text{O}2$$.
    • H$$2^{18}\text{O}2$$ used to oxidize D-mannitol to D-mannose-$$^{18}\text{O}2$$ via Fenton chemistry.
  • Yield : ~230 mM H$$2^{18}\text{O}2$$ per batch, enabling large-scale labeling.

Chemical Synthesis from $$^{18}\text{O}$$-Labeled Precursors

Epimerization of D-Glucose-$$^{18}\text{O}_2$$

Base-catalyzed epimerization converts D-glucose-$$^{18}\text{O}2$$ to D-mannose-$$^{18}\text{O}2$$:

  • Conditions : 0.5 M NaOH, 60°C, 12 hours.
  • Mechanism : Enolization of glucose forms a cis-enediol intermediate, allowing C2 epimerization.
  • Challenges : Low yield (~30%) due to side reactions; requires HPLC purification.

Molybdate-Assisted Isomerization

High-temperature isomerization in the presence of sodium molybdate:

  • Procedure : D-fructose-$$^{18}\text{O}2$$ + molybdate catalyst → D-mannose-$$^{18}\text{O}2$$ .
  • Efficiency : 40–50% yield, but generates byproducts (e.g., psicose).

Quality Control and Analytical Validation

Mass Spectrometry (MS) Profiling

  • LC-MS/MS : Quantifies $$^{18}\text{O}$$ incorporation using [M+2] and [M+4] ion peaks (Agilent 6500 QTRAP).
  • Isotopic Purity : ≥98% confirmed via high-resolution MS (Thermo Fisher Orbitrap).

Nuclear Magnetic Resonance (NMR)

  • $$^{13}\text{C}$$ NMR : Isotopic shifts at C3 and C4 (Δδ = 0.02–0.05 ppm) verify $$^{18}\text{O}$$ positions.
  • $$^{17}\text{O}$$ NMR : Direct detection of $$^{18}\text{O}$$-enriched sites.
Table 2: Analytical Parameters for D-Mannose-$$^{18}\text{O}_2$$
Technique Target Result
LC-MS/MS [M+2] ion m/z 183.06 (calculated)
HRMS Isotopic purity 98.2%
$$^{13}\text{C}$$ NMR C3/C4 shifts δ 73.4 → 73.45 (Δ +0.05 ppm)

Chemical Reactions Analysis

Types of Reactions

D-Mannose-18O2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and bromine water.

    Reduction: Sodium borohydride or hydrogenation with a catalyst like palladium on carbon.

    Isomerization: Enzymes such as D-lyxose isomerase and D-mannose isomerase.

    Epimerization: Enzymes like cellobiose 2-epimerase.

Major Products

    Oxidation: D-mannonic acid.

    Reduction: D-mannitol.

    Isomerization: D-fructose and D-glucose.

    Epimerization: D-glucose.

Scientific Research Applications

D-Mannose-18O2 has a wide range of applications in scientific research:

Mechanism of Action

D-Mannose-18O2 exerts its effects primarily through competitive inhibition. In the case of urinary tract infections, D-mannose binds to the FimH adhesin on the surface of Escherichia coli, preventing the bacteria from adhering to the urothelial cells. This mechanism reduces the likelihood of infection and promotes the clearance of bacteria from the urinary tract .

Comparison with Similar Compounds

D-Mannose (CAS RN 3458-28-4)

  • Structural Relationship: D-Mannose is the unlabeled parent compound of D-Mannose-18O₂, sharing identical stereochemistry and functional groups except for isotopic substitution.
  • Physical Properties: Molecular weight: 180.15 g/mol (vs. 184.15 g/mol for D-Mannose-18O₂ due to isotopic mass difference). Melting point: 133°C (D-Mannose-18O₂ may exhibit a marginally higher melting point due to isotopic effects) .
  • Applications: Used in dietary supplements for urinary tract health and as a precursor in glycobiology. D-Mannose-18O₂ is specialized for isotopic tracing in metabolic studies .

L-Mannose (CAS RN 10030-80-5)

  • Structural Relationship: Enantiomer of D-mannose, differing in the configuration of hydroxyl groups.
  • Physical Properties: Melting point: 129–131°C, slightly lower than D-mannose due to stereochemical differences .
  • Applications: Rarely used in biological systems due to its non-natural configuration.

D-Mannosamine Hydrochloride (CAS RN 5505-63-5)

  • Structural Relationship: An amino sugar derivative of D-mannose, with an amino group replacing the C-2 hydroxyl group.
  • Physical Properties: Molecular weight: 215.63 g/mol (hydrochloride salt form). Solubility: Highly soluble in water, unlike D-Mannose-18O₂, which may exhibit similar solubility but distinct reactivity due to isotopic labeling .
  • Applications: Used in glycosylation studies and as a metabolic inhibitor. D-Mannose-18O₂ serves complementary roles in tracking sugar uptake and turnover .

Functional Comparison with Isotopically Labeled Sugars

  • Stability: ¹⁸O-labeled compounds like D-Mannose-18O₂ are stable under physiological conditions, making them suitable for long-term tracer studies.
  • Synthesis: Requires specialized methods, such as hydrolysis of mannose-containing polymers in H₂¹⁸O or enzymatic incorporation of ¹⁸O .
  • Detection: Distinguished from unlabeled D-mannose via mass spectrometry or NMR due to mass shifts or isotopic splitting patterns.

Data Tables

Table 1: Physical and Chemical Properties of D-Mannose-18O₂ and Analogs

Compound CAS RN Molecular Weight (g/mol) Melting Point (°C) Key Applications
D-Mannose-18O₂ Not provided 184.15 ~135 (estimated) Isotopic tracing, NMR studies
D-Mannose 3458-28-4 180.15 133 Dietary supplements, glycobiology
L-Mannose 10030-80-5 180.15 129–131 Chiral synthesis studies
D-Mannosamine HCl 5505-63-5 215.63 >200 (decomposes) Glycosylation inhibition

Table 2: Isotopic and Functional Differences

Property D-Mannose-18O₂ D-Mannose D-Mannosamine HCl
Isotopic Label ¹⁸O (two atoms) None None
Detection Method MS/NMR HPLC Mass spectrometry
Primary Research Use Metabolic tracing Therapeutic Enzyme inhibition

Research Implications and Limitations

  • Advantages of D-Mannose-18O₂: Enables precise tracking of mannose metabolism in vivo, unaffected by kinetic isotope effects common to ¹³C or ²H labels.
  • Safety : Handling precautions for isotopic compounds align with general lab safety protocols (e.g., avoiding inhalation of dust) .

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